Dimethyl pyridine-2,6-bis(carbimidate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl pyridine-2,6-bis(carbimidate) is an organic compound with the molecular formula C9H11N3O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl pyridine-2,6-bis(carbimidate) can be synthesized through a series of chemical reactions. One common method involves the reaction of pyridine-2,6-dicarboxylic acid with dimethylamine in the presence of a dehydrating agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of dimethyl pyridine-2,6-bis(carbimidate) may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production methods also focus on minimizing waste and ensuring the safety of the process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl pyridine-2,6-bis(carbimidate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2,6-dicarboxylic acid derivatives, while reduction may produce different amine derivatives.
Scientific Research Applications
Dimethyl pyridine-2,6-bis(carbimidate) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl pyridine-2,6-bis(carbimidate) involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl pyridine-2,6-dicarboxylate
- Pyridine-2,6-bis(carboximidamide) dihydrochloride
Comparison
Dimethyl pyridine-2,6-bis(carbimidate) is unique due to its specific functional groups and chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and potential applications. For instance, while dimethyl pyridine-2,6-dicarboxylate is primarily used in organic synthesis, dimethyl pyridine-2,6-bis(carbimidate) may have broader applications in both chemistry and biology.
Properties
Molecular Formula |
C9H11N3O2 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
dimethyl pyridine-2,6-dicarboximidate |
InChI |
InChI=1S/C9H11N3O2/c1-13-8(10)6-4-3-5-7(12-6)9(11)14-2/h3-5,10-11H,1-2H3 |
InChI Key |
KTYMELDRMZXNRH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)C1=NC(=CC=C1)C(=N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.